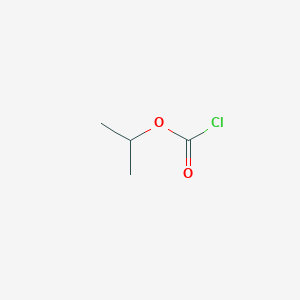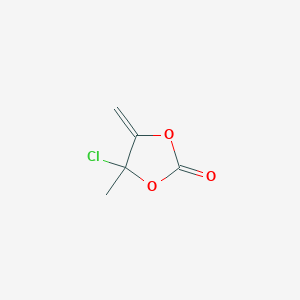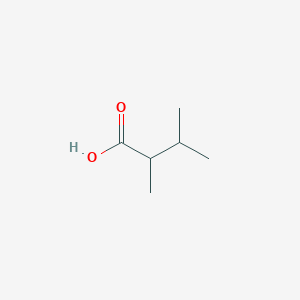
4-羟基邻苯二甲酸
概述
描述
4-Hydroxyphthalic acid is a hydroxybenzoic acid that is derived from phthalic acid. It is characterized by the presence of a hydroxy group at the fourth position of the benzene ring. The molecular formula of 4-Hydroxyphthalic acid is C8H6O5, and it has a molecular weight of 182.13 g/mol . This compound is a white to off-white powder that is slightly soluble in water and has a melting point of 191-194°C .
科学研究应用
4-Hydroxyphthalic acid has a wide range of applications in scientific research:
作用机制
Target of Action
4-Hydroxyphthalic acid is primarily used in biochemical research . It’s important to note that the identification of a compound’s primary targets is a complex process that often requires extensive experimental research.
Mode of Action
It is known to be used as a precursor in the synthesis of other compounds . For instance, it is used to prepare 3,5-dichloro-4-hydroxyphthalic acid using aqueous acetic acid and chlorine . It is also used as a starting material in the manufacture of N-(4-carboxyphenyl)-4-acetoxyphthalimide .
Biochemical Pathways
It is known that the compound can be involved in the synthesis of other compounds, which may have their own effects on various biochemical pathways .
Pharmacokinetics
It is slightly miscible with water , which could potentially affect its bioavailability and distribution in the body.
Result of Action
As a precursor in the synthesis of other compounds, its primary effect may be the production of these compounds, which could have their own molecular and cellular effects .
Action Environment
It is known that the compound should be stored in a dry room at room temperature , suggesting that moisture and temperature could potentially affect its stability.
未来方向
Research has shown that 4-Hydroxyphthalic acid can be used to prepare nonmigrating highly plasticized PVC . This approach increases the interaction between phthalate and PVC to suppress its migration, not simply to enlarge its molecular size (or molecular weight) . This methodology is highly versatile for producing the desired non-leaching PVC with a permanent plasticizer effect .
生化分析
Biochemical Properties
4-Hydroxyphthalic acid plays a significant role in various biochemical reactions. It is known to interact with enzymes such as 3,5-dichloro-4-hydroxyphthalic acid synthase, which utilizes 4-Hydroxyphthalic acid as a precursor . Additionally, it is involved in the synthesis of N-(4-carboxyphenyl)-4-acetoxyphthalimide . These interactions highlight the compound’s importance in synthetic organic chemistry and its potential utility in biochemical pathways.
Cellular Effects
4-Hydroxyphthalic acid has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been noted to cause skin and eye irritation, indicating its potential impact on cellular integrity and signaling
Molecular Mechanism
At the molecular level, 4-Hydroxyphthalic acid exerts its effects through specific binding interactions with biomolecules. It acts as a precursor in the synthesis of other compounds, indicating its role in enzyme-mediated reactions . The hydroxyl group at the fourth position allows it to participate in hydrogen bonding and other interactions, which can influence enzyme activity and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxyphthalic acid can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to strong oxidizing agents . Long-term studies have shown that it maintains its activity in synthetic reactions, although its stability may vary depending on the specific conditions of the experiment.
Dosage Effects in Animal Models
The effects of 4-Hydroxyphthalic acid in animal models vary with dosage. At lower doses, it may not exhibit significant toxicity, but higher doses can lead to adverse effects such as skin and eye irritation . Studies on its threshold effects and toxicity are ongoing, with the aim of determining safe dosage levels for potential therapeutic applications.
Metabolic Pathways
4-Hydroxyphthalic acid is involved in several metabolic pathways. It can be synthesized through the enzymatic Kolbe–Schmitt reaction, which carboxylates phenolic substrates to generate hydroxybenzoic acids . This pathway highlights the compound’s role in the biosynthesis of other important biochemical intermediates.
Transport and Distribution
Within cells and tissues, 4-Hydroxyphthalic acid is transported and distributed through specific transporters and binding proteins. Its solubility and interaction with cellular components influence its localization and accumulation . Understanding these transport mechanisms is crucial for determining its bioavailability and potential therapeutic applications.
Subcellular Localization
4-Hydroxyphthalic acid’s subcellular localization is influenced by its chemical structure and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect its activity and function within the cell, making it a valuable tool for studying cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Hydroxyphthalic acid involves the hydroxylation of 4-bromo phthalic anhydride. This reaction is carried out in the presence of an inorganic strong alkali, such as potassium hydroxide, and a catalyst, such as cuprous chloride. The reaction is conducted in a mixed solvent composed of dimethyl sulfoxide and water at a temperature of 120-140°C . Another method involves the diazotization and hydrolysis of 4-amino phthalic acid using sodium nitrite and sulfuric acid, followed by vacuum sublimation to obtain 4-Hydroxyphthalic anhydride .
Industrial Production Methods
The industrial production of 4-Hydroxyphthalic acid typically follows the synthetic routes mentioned above, with a focus on optimizing reaction conditions to achieve high yield and purity. The use of readily available raw materials and moderate reaction conditions makes these methods suitable for large-scale production .
化学反应分析
Types of Reactions
4-Hydroxyphthalic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroxyphthalic alcohols.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like chlorine, bromine, and alkyl halides are used under various conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroxyphthalic alcohols
Substitution: Halogenated or alkylated derivatives
相似化合物的比较
4-Hydroxyphthalic acid can be compared with other hydroxybenzoic acids, such as:
Salicylic acid: Similar structure but with the hydroxy group at the second position.
4-Hydroxybenzoic acid: Similar structure but lacks the second carboxyl group.
Phthalic acid: Lacks the hydroxy group.
Uniqueness
The presence of both a hydroxy group and two carboxyl groups in 4-Hydroxyphthalic acid makes it unique among hydroxybenzoic acids. This combination of functional groups enhances its reactivity and allows for a wider range of chemical transformations .
List of Similar Compounds
- Salicylic acid
- 4-Hydroxybenzoic acid
- Phthalic acid
属性
IUPAC Name |
4-hydroxyphthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,9H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRVRCAFWBBXTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060585 | |
| Record name | 1,2-Benzenedicarboxylic acid, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610-35-5 | |
| Record name | 4-Hydroxyphthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenedicarboxylic acid, 4-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, 4-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarboxylic acid, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxyphthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide](/img/structure/B105064.png)




![2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine](/img/structure/B105080.png)

![7H-benzo[c]fluoren-7-one](/img/structure/B105084.png)




